N-[5-(4-fluorophenyl)-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]acetamide
Overview
Description
N-[5-(4-fluorophenyl)-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]acetamide is a complex heterocyclic compound with potential applications in various scientific fields. This compound features a unique tricyclic structure with multiple nitrogen atoms, making it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]acetamide can be achieved through a multi-step process involving the formation of the tricyclic core followed by functional group modifications. One efficient method involves the use of a transition metal-free one-pot cascade reaction, which allows for the formation of the tricyclic structure under mild conditions . This method utilizes renewable starting materials such as levulinic acid and involves the formation of C–N and C–O bonds using triethylamine as a base in toluene at room temperature .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the one-pot cascade synthesis method, optimizing reaction conditions to ensure high yields and purity. The use of renewable starting materials and environmentally benign reaction conditions makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the tricyclic core or reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure selectivity and high yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorophenyl position.
Scientific Research Applications
N-[5-(4-fluorophenyl)-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]acetamide has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to study biological pathways and interactions involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]acetamide involves its interaction with specific molecular targets, such as histamine receptors . The compound’s tricyclic structure allows it to bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to therapeutic effects in conditions such as inflammation, pain, and allergic reactions.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole nucleus share some structural similarities and have diverse biological activities.
Tricyclic Heterocycles: Other tricyclic heterocycles, such as those used as histamine receptor inhibitors, have similar applications and mechanisms of action.
Uniqueness
N-[5-(4-fluorophenyl)-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]acetamide is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical and biological properties. Its ability to interact with histamine receptors and potential for diverse applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O2/c1-9(24)21-22-7-6-13-14(16(22)25)19-20-15-12(8-18-23(13)15)10-2-4-11(17)5-3-10/h2-8H,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWAHEGLRSIWQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C=CC2=C(C1=O)N=NC3=C(C=NN23)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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